molecular formula C12H16N4O3S B3084185 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-81-8

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084185
CAS No.: 1142208-81-8
M. Wt: 296.35 g/mol
InChI Key: WMKMWYSTHRQULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a thiol group The compound also features a trimethoxyphenyl group, which is a benzene ring substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives and aldehydes or ketones.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated trimethoxybenzene derivative.

    Thiol Group Addition: The thiol group can be introduced through a thiolation reaction, where a suitable thiolating agent reacts with a precursor containing a leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazine ring or the aromatic ring.

    Substitution: The amino and thiol groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazine derivatives, reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol: Lacks the trimethoxy groups, resulting in different chemical properties.

    4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol: Similar structure but with fewer methoxy groups.

Uniqueness

The presence of the trimethoxyphenyl group in 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-amino-2-(2,3,4-trimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-17-7-5-4-6(8(18-2)9(7)19-3)10-14-11(13)16-12(20)15-10/h4-5,10H,1-3H3,(H4,13,14,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKMWYSTHRQULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2NC(=S)NC(=N2)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
Reactant of Route 3
4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
Reactant of Route 5
4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
Reactant of Route 6
4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.